molecular formula C10H8FNO3S B2827336 2-Amino-6-fluorosulfonyloxynaphthalene CAS No. 2411304-82-8

2-Amino-6-fluorosulfonyloxynaphthalene

Cat. No. B2827336
CAS RN: 2411304-82-8
M. Wt: 241.24
InChI Key: HTKFQESDYSHEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-fluorosulfonyloxynaphthalene (AFSN) is a chemical compound that has gained significant attention in scientific research. It is a fluorescent probe that has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.

Scientific Research Applications

Environmental and Biological Implications of Aromatic Aminohydroxynaphthalenes

Aromatic o-aminohydroxynaphthalenes, including compounds structurally related to 2-amino-6-fluorosulfonyloxynaphthalene, have been studied for their occurrence as products of the anaerobic reduction of azo dyes by microorganisms. These compounds decompose under aerobic conditions, indicating a sensitivity to oxygen which can have implications for environmental remediation and the understanding of dye degradation processes. This research contributes to the broader understanding of the behavior of sulfonated naphthalene derivatives in environmental contexts (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

Chiral Sensing and Enantioselectivity

Research has shown the potential of naphthalene derivatives in chiral sensing and enantioselective fluorescence sensing assays, highlighting their utility in determining the concentration and enantiomeric composition of chiral carboxylic acids and amino acid derivatives. This indicates a significant application in analytical chemistry for chirality studies, which is crucial for pharmaceutical research and development (Wolf, Liu, & Reinhardt, 2006).

Fluorophores for Biological Probing

Another area of application for related naphthalene derivatives is in the synthesis and utilization of fluorophores for biological probing. For example, the development of a genetically encoded fluorescent amino acid showcases the use of naphthalene-based compounds in studying protein structure, dynamics, and interactions in vitro and in vivo. This application is crucial for biomedical research, offering insights into protein behaviors and interactions with high specificity and sensitivity (Summerer et al., 2006).

Selective Fluorescent Chemosensors

Naphthalene derivatives have been applied as selective and sensitive fluorescent chemosensors for detecting metal ions in solutions. Such chemosensors can exhibit significant fluorescence enhancement upon interaction with specific ions, such as Hg2+, without notable interference from other common metal ions. This specificity is invaluable for environmental monitoring and the development of diagnostic tools in chemistry and biology (Guo, Qian, & Jia, 2004).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. As 2-Amino-6-fluorosulfonyloxynaphthalene is intended for research use only, its mechanism of action may vary depending on the specific research context.

Future Directions

The future directions for a compound like 2-Amino-6-fluorosulfonyloxynaphthalene would likely depend on the results of ongoing research. As it is intended for research use only, its potential applications could be wide-ranging depending on the findings of future studies. For instance, kinase-targeted drug discovery and development in relation to oncology has shown promise for future potential .

properties

IUPAC Name

2-amino-6-fluorosulfonyloxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3S/c11-16(13,14)15-10-4-2-7-5-9(12)3-1-8(7)6-10/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKFQESDYSHEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OS(=O)(=O)F)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-fluorosulfonyloxynaphthalene

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